molecular formula C16H26N2O B7637896 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one

4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one

Cat. No. B7637896
M. Wt: 262.39 g/mol
InChI Key: CONYKTTWMZYMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a type of NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.

Mechanism of Action

4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one works by blocking the activity of the NMDA receptor, which is involved in the regulation of glutamate in the brain. Glutamate is a neurotransmitter that is involved in the communication between neurons. In Alzheimer's disease, excessive glutamate activity can cause damage to neurons, leading to cognitive decline. By blocking the activity of the NMDA receptor, 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can reduce the damage caused by excessive glutamate activity and improve cognitive function.
Biochemical and Physiological Effects:
4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been shown to have several biochemical and physiological effects in the brain. It can reduce the levels of glutamate in the brain and improve the function of the cholinergic system, which is involved in memory and cognitive function. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor activity on neuronal function in a controlled manner. However, one limitation of using 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is its potential toxicity at high doses. Careful control of dosage and exposure time is necessary to avoid toxic effects.

Future Directions

There are several future directions for the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. One direction is the development of new formulations of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one that can improve its bioavailability and reduce its potential toxicity. Another direction is the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the study of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one in animal models of neurological disorders can provide insights into its potential therapeutic effects and mechanisms of action.

Synthesis Methods

The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one involves the reaction of adamantane with formaldehyde and methylamine to form 1-adamantylmethylamine. This intermediate is then reacted with 2-cyanopyrrolidine to form 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one. The synthesis of 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.

Scientific Research Applications

4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has been extensively studied in the field of neuroscience for its potential therapeutic effects in treating Alzheimer's disease. Research studies have shown that 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one can improve cognitive function and slow down the progression of the disease. 4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one has also been studied for its potential use in treating other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

4-[(1-adamantylmethylamino)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c19-15-4-14(9-18-15)8-17-10-16-5-11-1-12(6-16)3-13(2-11)7-16/h11-14,17H,1-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONYKTTWMZYMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCC4CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.